molecular formula C4H5Cl2N3OS B13206490 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride

2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride

Cat. No.: B13206490
M. Wt: 214.07 g/mol
InChI Key: IXOMCGXGYVFDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride (CAS 1170965-12-4) is a key chemical intermediate in organic synthesis and drug discovery. This compound, with a molecular formula of C₄H₅Cl₂N₃OS and a molecular weight of 214.07 g/mol, is characterized by its high purity (≥95%) . It is supplied as a solid and should be stored sealed in a dry environment, ideally between 2-8°C . The core structure of the 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, making this hydrochloride salt a versatile precursor for the synthesis of a wide range of biologically active molecules. Its reactive chloroacetamide group allows for further functionalization, particularly in the development of novel compounds for pharmaceutical and agricultural research . As a hazardous material, it requires careful handling; it is classified with the signal word "Danger" and hazard statements H301, H311, H331, and H341, indicating toxicity if swallowed, in contact with skin, or if inhaled, and the potential to cause genetic defects . This product is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Researchers should consult the safety data sheet and use appropriate personal protective equipment during handling.

Properties

Molecular Formula

C4H5Cl2N3OS

Molecular Weight

214.07 g/mol

IUPAC Name

2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide;hydrochloride

InChI

InChI=1S/C4H4ClN3OS.ClH/c5-1-3(9)7-4-8-6-2-10-4;/h2H,1H2,(H,7,8,9);1H

InChI Key

IXOMCGXGYVFDIC-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(S1)NC(=O)CCl.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Temperature: Reactions are conducted under controlled temperatures to optimize yield and minimize unwanted side reactions.
  • pH: Maintaining the appropriate pH is crucial for ensuring the reaction proceeds efficiently and for protecting the reactants and products.

Characterization Techniques

To confirm the structure of the synthesized compound, characterization techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry are employed.

Chemical Properties and Reactions

2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by nucleophiles like amines or thiols. This allows for the creation of a variety of derivatives with potentially enhanced biological activities. For example, reactions with substituted thioureas can yield new thiadiazole derivatives through base-catalyzed alkylation followed by cyclodehydration.

Derivatives and Biological Activity

New 1,3,4-thiadiazole derivatives have been synthesized and investigated for their antinociceptive effects on the nervous system. The effects of these compounds against mechanical, thermal, and chemical stimuli were evaluated using tail-clip, hot-plate, and acetic acid-induced writhing tests, respectively. Activity cage tests were also performed to assess the locomotor activity of animals.

Antinociceptive Activity of Thiadiazole Derivatives

Compound R M.p. (°C) Activity
3a Diethylamino 240.1 Significantly reduced acetic acid-induced writhing responses of mice; decreased horizontal and vertical locomotor activities of mice, suggesting possible sedative effect or motor impairments
3b (3-Chlorophenyl)amino 227.9 Caused prolongation in the response latencies of mice in tail-clip and hot-plate tests, indicating antinociceptive effects on mechanical and thermal noxious stimuli
3c (4-Chlorophenyl)amino 233.4 Caused prolongation in the response latencies of mice in tail-clip and hot-plate tests; significantly reduced acetic acid-induced writhing responses; decreased locomotor activities
3d (4-Nitrophenyl)amino 267.0 Caused prolongation in the response latencies of mice in tail-clip and hot-plate tests, indicating antinociceptive effects on mechanical and thermal noxious stimuli
3e (1,3-Benzodioxol-5-ylmethyl)amino 238.8 Caused prolongation in the response latencies of mice in tail-clip and hot-plate tests; significantly reduced acetic acid-induced writhing responses
3f Morpholin-4-yl 235.3 Significantly reduced acetic acid-induced writhing responses; decreased locomotor activities
3g (Benzothiazol-2-yl)amino 282.5 Caused prolongation in the response latencies of mice in tail-clip and hot-plate tests, indicating antinociceptive effects on mechanical and thermal noxious stimuli
3h (6-Nitrobenzothiazol-2-yl)amino 298.7 Caused prolongation in the response latencies of mice in tail-clip and hot-plate tests, indicating antinociceptive effects on mechanical and thermal noxious stimuli

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under appropriate conditions to yield different products.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from the reactions of 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield N-substituted thiadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the growth of bacteria or cancer cells by interfering with their metabolic pathways or by inducing apoptosis (programmed cell death).

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Selected Compounds
Compound Name Core Heterocycle Substituents Melting Point (°C) Yield (%) Solubility
Target Compound (Hydrochloride form) 1,3,4-Thiadiazole Cl, acetamide Not reported 78–88* Improved in polar solvents (inferred)
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide 1,3,4-Thiadiazole Phenyl, acetamide Not reported 85† Organic solvents (e.g., DMSO)
2-Chloro-N-(1,3-thiazol-2-yl)acetamide 1,3-Thiazole Cl, acetamide 459–461‡ 68–85 Slight in chloroform, DMSO
2-(2,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 1,3-Thiazole 2,4-Dichlorophenyl, acetamide 138–140 72–82 Methanol, acetone

*Yields inferred from synthesis of analogs ().
†From .
‡From .

Key Observations :

  • Heterocycle Influence : The 1,3,4-thiadiazole ring in the target compound provides greater electron-withdrawing effects compared to 1,3-thiazole derivatives, influencing reactivity and intermolecular interactions (e.g., hydrogen bonding in crystal structures) .
  • Substituent Effects : Chloro groups enhance electrophilicity, while phenyl or dichlorophenyl substituents (e.g., ) increase lipophilicity, affecting solubility and bioavailability.
  • Melting Points : Thiazole derivatives (e.g., 459–461°C in ) generally exhibit higher melting points than thiadiazole analogs, likely due to stronger crystal packing from planar thiazole rings.

Key Observations :

  • Catalysts : KI is critical in enhancing reactivity in polar aprotic solvents like DMF for thiadiazole derivatives ().
  • Reaction Time : Longer reaction times (e.g., 36 hours in ) are required for thiadiazole derivatives compared to thiazole analogs, possibly due to steric hindrance.

Key Observations :

  • Thiadiazole vs. Thiazole : Thiadiazole derivatives (e.g., target compound) show broader applications in antitumor pathways, while thiazole analogs are more potent in enzyme inhibition (e.g., AChE) .
  • Substituent Impact : Phenyl or fluorinated groups () enhance target affinity in cancer models, likely due to improved hydrophobic interactions.

Structural and Crystallographic Insights

  • Hydrogen Bonding : Thiadiazole derivatives exhibit N–H⋯N hydrogen bonds (), while thiazole analogs form R₂²(8) motifs (), influencing stability and solubility.
  • Conformational Flexibility : The dihedral angle between the thiadiazole and aromatic rings (61.8° in ) affects molecular packing and bioactivity.

Biological Activity

Overview

2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride is a thiadiazole derivative that exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows for diverse interactions with biological targets, making it a subject of interest in pharmacological studies.

  • Molecular Formula : C4_4H4_4ClN3_3OS
  • Molar Mass : 177.61 g/mol
  • CAS Number : 4454-63-1

The primary biological activity of 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is attributed to its role as an inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide. Inhibition of this enzyme disrupts pH regulation and fluid balance in tissues, which is crucial for various physiological processes .

Target Enzyme

  • Carbonic Anhydrase : The compound has shown significant inhibitory effects on carbonic anhydrase isoforms, which are involved in numerous biological functions including respiration and ion transport.

Antimicrobial Activity

Thiadiazole derivatives have demonstrated notable antimicrobial properties against various bacterial and fungal strains. Research indicates that 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide exhibits effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it can inhibit the growth of several cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2).

Case Study: MCF-7 Cell Line

In one study, the compound exhibited an IC50_{50} value of 0.28 µg/mL against MCF-7 cells, indicating potent cytotoxicity. The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through the intrinsic pathway involving caspases .

Cell Line IC50_{50} (µg/mL) Mechanism
MCF-70.28G2/M phase arrest
HepG29.6Apoptosis via caspase activation

Research Findings

  • In Vitro Studies : Extensive research has been conducted to evaluate the cytotoxic effects of thiadiazole derivatives. For instance, compounds derived from 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide showed enhanced activity when modified with piperazine or piperidine rings .
  • Cell Cycle Analysis : Treatment with this compound resulted in significant alterations in cell cycle distribution in cancer cells, leading to increased apoptosis markers such as the Bax/Bcl-2 ratio and elevated caspase levels .
  • Selectivity Studies : The selectivity index calculated for these compounds indicated low cytotoxicity towards normal mammalian cells compared to cancerous cells, suggesting a favorable therapeutic profile .

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